BenchChemオンラインストアへようこそ!

Ethyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate

Antiproliferative HeLa Triazolopyridazine

Ethyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate (CAS 852373-57-0) is a synthetic heterocyclic small molecule belonging to the 1,2,4-triazolo[4,3-b]pyridazine class. It features a central triazolopyridazine core substituted at the 3-position with a 4-chlorophenyl ring and at the 6-position with an ethyl thioacetate side chain.

Molecular Formula C15H13ClN4O2S
Molecular Weight 348.81
CAS No. 852373-57-0
Cat. No. B2383793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate
CAS852373-57-0
Molecular FormulaC15H13ClN4O2S
Molecular Weight348.81
Structural Identifiers
SMILESCCOC(=O)CSC1=NN2C(=NN=C2C3=CC=C(C=C3)Cl)C=C1
InChIInChI=1S/C15H13ClN4O2S/c1-2-22-14(21)9-23-13-8-7-12-17-18-15(20(12)19-13)10-3-5-11(16)6-4-10/h3-8H,2,9H2,1H3
InChIKeyHECBJEXSULBAGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate (CAS 852373-57-0): Core Pharmacophore Identity and Procurement-Relevant Physicochemical Profile


Ethyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate (CAS 852373-57-0) is a synthetic heterocyclic small molecule belonging to the 1,2,4-triazolo[4,3-b]pyridazine class [1]. It features a central triazolopyridazine core substituted at the 3-position with a 4-chlorophenyl ring and at the 6-position with an ethyl thioacetate side chain [2]. With a molecular weight of 348.8 g/mol, a computed XLogP3 of 3.2, zero hydrogen bond donors, and a topological polar surface area of 94.7 Ų, the compound occupies physicochemically favourable drug-like space [1]. This compound serves as a versatile building block for further derivatisation, particularly at the ester moiety, and has been investigated for antiproliferative applications [3].

Why Generic Substitution of Ethyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate (CAS 852373-57-0) Is Scientifically Unsupported


Within the triazolo[4,3-b]pyridazine family, relatively minor structural perturbations can produce large shifts in biological activity. The 4-chlorophenyl group at the 3-position influences both target binding and physicochemical properties such as lipophilicity; the ethyl thioacetate side chain at the 6-position determines hydrolytic stability, metabolic liability, and amenability to further conjugation [1]. For example, replacing the 4-chlorophenyl with an unsubstituted phenyl ring or exchanging the ethyl ester for a carboxylic acid or amide can alter antiproliferative potency by an order of magnitude or more, as observed across related series [2][3]. Consequently, procuring a close analog without confirmatory comparative data introduces unacceptable risk of compromised potency, altered selectivity, or divergent pharmacokinetic behaviour in downstream assays.

Quantitative Differentiation Evidence for Ethyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate (CAS 852373-57-0) Versus Closest Analogs


Antiproliferative Activity in HeLa Cervical Carcinoma Cells: 4-Chlorophenyl vs. Unsubstituted Phenyl Comparator

The target compound bearing a 4-chlorophenyl substituent at the 3-position demonstrated an IC50 of 10 µM against HeLa cells in a 48-hour WST-8 antiproliferative assay [1]. The unsubstituted 3-phenyl analog (CAS 289661-57-0) is expected to show reduced potency based on the established SAR within the triazolopyridazine class, where electron-withdrawing substituents on the 3-aryl ring consistently enhance antiproliferative activity [2]. While direct head-to-head data for these two specific compounds in the same assay are not available in the public domain, class-level SAR indicates that removal of the 4-chloro substituent typically attenuates potency by 2- to 5-fold in analogous triazolopyridazine series [2].

Antiproliferative HeLa Triazolopyridazine Cervical cancer IC50

Antiproliferative Activity in MCF-7 Breast Adenocarcinoma Cells: Target Compound vs. 3-Phenyl Analog

Against MCF-7 breast adenocarcinoma cells, the target compound exhibited an IC50 of 15 µM in MTT-based antiproliferative assays [1]. This level of activity is consistent with the 4-chlorophenyl substitution pattern, which enhances binding interactions with hydrophobic pockets in kinase targets such as c-Met and Pim-1, as demonstrated in docking studies with related triazolopyridazine derivatives [2]. The unsubstituted 3-phenyl analog is predicted to be less active; class-level SAR data from the broader triazolopyridazine series indicate that compounds lacking electron-withdrawing aryl substituents show reduced or negligible antiproliferative effects at comparable concentrations [3].

Antiproliferative MCF-7 Breast cancer Triazolopyridazine IC50

Physicochemical Differentiation: Lipophilicity (XLogP3) and Hydrogen Bond Donor Count vs. Carboxylic Acid Analog

The target compound possesses a computed XLogP3 of 3.2 and zero hydrogen bond donors (HBD = 0), compared to the corresponding carboxylic acid analog ([1,2,4]triazolo[4,3-b]pyridazin-6-ylthio)-acetic acid (CAS 890588-01-9), which has an XLogP3 of approximately 0.9 and one hydrogen bond donor (HBD = 1) [1][2]. The 2.3 log unit increase in lipophilicity predicts approximately 200-fold higher passive membrane permeability for the ethyl ester based on the established logP–permeability relationship [3], while the absence of hydrogen bond donors favours blood-brain barrier penetration and reduces efflux by intestinal P-glycoprotein [3].

Lipophilicity XLogP3 Permeability Drug-likeness Hydrogen bond donor

Topological Polar Surface Area (TPSA) and Drug-Likeness Profile vs. Larger Amide Derivatives

The target compound exhibits a topological polar surface area (TPSA) of 94.7 Ų, placing it comfortably within the Veber threshold of ≤140 Ų associated with favourable oral bioavailability [1]. In contrast, bulkier amide derivatives such as N-(benzo[d]thiazol-2-yl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide (CAS 852373-37-6) carry a TPSA exceeding 120 Ų and a molecular weight above 450 g/mol, pushing them beyond typical lead-like chemical space [2]. The lower TPSA and molecular weight of the target compound correlate with higher predicted fraction absorbed and greater synthetic tractability for library enumeration .

TPSA Drug-likeness Oral bioavailability Veber rules Physicochemical profiling

Ester Hydrolytic Lability as a Pro-Drug or Linker Strategy: Differentiation from Stable Amide Analogs

The ethyl ester moiety of the target compound provides controlled hydrolytic lability that is absent in the corresponding N-phenylacetamide analog (CAS 852373-10-5). Under physiological conditions, the ester bond is susceptible to cleavage by ubiquitous carboxylesterases (CES1/CES2), releasing the carboxylic acid metabolite; amide bonds, by contrast, are metabolically far more stable [1]. This differential lability has been exploited in triazolopyridazine-based drug discovery: the ester serves either as a pro-drug strategy to improve oral absorption of the active acid, or as a cleavable linker for antibody-drug conjugates (ADCs) and PROTACs [2]. The amide analog (CAS 852373-10-5) lacks this controlled-release functionality .

Ester hydrolysis Prodrug Linker chemistry Metabolic lability Carboxylesterase

Evidence-Backed Application Scenarios for Ethyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate (CAS 852373-57-0)


Antiproliferative Hit Identification in Cervical and Breast Cancer Screening Cascades

With demonstrated IC50 values of 10 µM (HeLa) and 15 µM (MCF-7), this compound is suited as a validated hit for academic and industrial antiproliferative screening programs targeting cervical and breast adenocarcinoma [1]. Its 4-chlorophenyl substitution provides a potency advantage over des-chloro analogs, as supported by class-level SAR [2]. The compound can serve as a reference standard in multi-cell-line panels and as a starting scaffold for focused structure-activity relationship (SAR) exploration around the triazolopyridazine core.

Medicinal Chemistry Starting Point with Favourable Drug-Likeness for Lead Optimisation

The compound's physicochemical profile—XLogP3 of 3.2, TPSA of 94.7 Ų, MW of 348.8 g/mol, and zero hydrogen bond donors—places it within lead-like chemical space as defined by both Lipinski and Veber criteria [3]. Compared to bulkier amide derivatives (TPSA >120 Ų, MW >450), the target compound offers a more developable starting point with higher predicted oral absorption [4]. Medicinal chemistry teams can prioritise this scaffold for parallel library synthesis and hit-to-lead expansion with a lower risk of pharmacokinetic attrition.

Ester-Based Prodrug Strategy and Cleavable Linker for ADC and PROTAC Conjugates

The ethyl ester moiety is susceptible to carboxylesterase-mediated hydrolysis, releasing the corresponding carboxylic acid in cells and tissues [5]. This property enables the compound's use as a prodrug candidate for improved oral delivery of the active acid metabolite, as well as a cleavable linker component in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) [6]. In contrast, the amide analog (CAS 852373-10-5) lacks this hydrolytic functionality, making the ester uniquely suitable for pro-drug and linker applications.

Chemical Biology Tool Compound for Kinase Target Engagement Studies

Given the established role of 1,2,4-triazolo[4,3-b]pyridazine derivatives as c-Met and Pim-1 kinase inhibitors with nanomolar potency in optimized analogs [7], the target compound serves as a foundational chemical probe for kinase target engagement studies. Its 4-chlorophenyl group maps to the hydrophobic back pocket of the c-Met ATP-binding site based on molecular docking studies with close structural analogs [7]. The ethyl ester also provides a convenient synthetic handle for introducing fluorescent tags, biotin, or photoaffinity labels for chemical biology applications.

Quote Request

Request a Quote for Ethyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.